

## Application Notes and Protocols for FGA145 in COVID-19 Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | FGA145    |           |  |  |  |
| Cat. No.:            | B12377170 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**FGA145** is a synthetic peptidyl nitroalkene that has emerged as a promising candidate for COVID-19 research. It functions as a potent inhibitor of two key proteases involved in the SARS-CoV-2 lifecycle: the viral main protease (Mpro, also known as 3CLpro) and the host's cathepsin L. By targeting both viral and host factors, **FGA145** presents a dual mechanism of action that can effectively block viral entry and replication. These application notes provide detailed protocols for the experimental evaluation of **FGA145** and summarize its activity and potential effects on relevant signaling pathways.

## **Quantitative Data Summary**

The following table summarizes the in vitro efficacy and cytotoxicity of **FGA145** and related compounds against SARS-CoV-2.

| Compound | Target(s)                          | EC50 (µM)<br>in Huh-7-<br>ACE2 cells | Ki (µM)<br>against<br>Cathepsin L | CC50 (µM)<br>in Huh-7-<br>ACE2 cells | Reference |
|----------|------------------------------------|--------------------------------------|-----------------------------------|--------------------------------------|-----------|
| FGA145   | SARS-CoV-2<br>Mpro,<br>Cathepsin L | 11.7                                 | 0.053                             | > 100                                | [1]       |



## **Mechanism of Action**

**FGA145** is a covalent reversible inhibitor. Its nitroalkene moiety acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro. This inhibition prevents the protease from processing the viral polyproteins, which is an essential step for viral replication. Additionally, **FGA145** effectively inhibits human cathepsin L, a host protease located in the endosome that is crucial for the proteolytic activation of the SARS-CoV-2 spike protein, a necessary step for viral entry into the host cell.

## **Signaling Pathways**

Inhibition of SARS-CoV-2 Mpro and Cathepsin L by **FGA145** is anticipated to modulate key signaling pathways involved in the host's antiviral response and inflammatory processes.

## SARS-CoV-2 Mpro and Interferon/NF-κB Signaling

SARS-CoV-2 Mpro has been shown to suppress the host's innate immune response by cleaving critical proteins in the interferon (IFN) and NF-kB signaling pathways. Mpro can cleave components like RIG-I, TBK1, and IRF3, which are essential for the production of type I interferons.[2][3] Furthermore, Mpro can cleave the NF-kB essential modulator (NEMO), thereby disrupting the NF-kB signaling cascade that orchestrates inflammatory responses.[2] By inhibiting Mpro, **FGA145** is expected to counteract this viral-mediated immunosuppression, potentially restoring the host's ability to mount an effective antiviral response.





Click to download full resolution via product page

**FGA145** inhibition of Mpro restores host antiviral signaling.

## Cathepsin L and NF-kB Signaling

Cathepsin L activity has been linked to the modulation of the NF-κB signaling pathway. Inhibition of cathepsin L can lead to a dampening of NF-κB activation, which may be beneficial in mitigating the hyperinflammatory response, often referred to as a "cytokine storm," observed in severe COVID-19 cases.[4][5] Therefore, **FGA145**'s inhibitory effect on cathepsin L could contribute to reducing inflammation-mediated lung damage.





Click to download full resolution via product page

**FGA145** inhibition of Cathepsin L blocks viral entry and modulates inflammation.

# Experimental Protocols General Synthesis of FGA145 (Peptidyl Nitroalkene)

**FGA145** and related peptidyl nitroalkenes can be synthesized via a common route starting from Boc-L-glutamic acid. The general steps involve:

• Amide Coupling: Coupling of the protected amino acid with a suitable amine.



- Reduction: Reduction of the carboxylic acid or ester to an aldehyde.
- Henry Reaction: A nitro-aldol reaction between the aldehyde and a nitroalkane to form a nitroalcohol.
- Dehydration: Elimination of water from the nitroalcohol to yield the final nitroalkene product.

A detailed, step-by-step protocol for the synthesis of similar amino-acid-based nitroalkenes has been described and can be adapted for **FGA145**.[6]

## **SARS-CoV-2 Mpro Activity Assay (Fluorogenic)**

This protocol is adapted from established methods for measuring Mpro activity using a fluorogenic substrate.

#### Materials:

- Recombinant SARS-CoV-2 Mpro
- Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ\SGFRKME-EDANS)
- Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- FGA145 (or other test inhibitors) dissolved in DMSO
- 384-well black plates
- Fluorescence plate reader

- Prepare serial dilutions of FGA145 in DMSO. Then, dilute these solutions in Assay Buffer to the desired final concentrations.
- Add 25  $\mu$ L of the Mpro enzyme solution (final concentration ~0.5  $\mu$ M) to each well of the 384-well plate.
- Add 2.5 μL of the diluted FGA145 or DMSO (for control wells) to the respective wells.



- Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 22.5  $\mu$ L of the Mpro substrate solution (final concentration ~20  $\mu$ M) to all wells.
- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.
- Calculate the initial reaction velocities (slope of the linear portion of the fluorescence curve) for each concentration of FGA145.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## **Cathepsin L Activity Assay (Fluorogenic)**

This protocol describes a method to measure the activity of Cathepsin L.

#### Materials:

- Recombinant human Cathepsin L
- Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
- Assay Buffer: 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT
- FGA145 (or other test inhibitors) dissolved in DMSO
- 96-well black plates
- Fluorescence plate reader

- Prepare serial dilutions of FGA145 in DMSO and then in Assay Buffer.
- Add 50 µL of the diluted **FGA145** or DMSO to the wells of the 96-well plate.
- Add 25 µL of the Cathepsin L enzyme solution to each well.



- Incubate at room temperature for 15 minutes.
- Add 25 μL of the Cathepsin L substrate to each well to start the reaction.
- Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at different time points.
- Calculate the rate of substrate cleavage and determine the IC50 value for FGA145 as described for the Mpro assay.

## In Vitro Antiviral Assay in Huh-7-ACE2 Cells

This protocol outlines the procedure to determine the antiviral efficacy of **FGA145** in a cell-based assay.

#### Materials:

- Huh-7-ACE2 cells
- SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%
   Penicillin-Streptomycin
- FGA145 dissolved in DMSO
- 96-well plates
- Reagents for quantifying viral RNA (qRT-PCR) or determining cytopathic effect (CPE).

- Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight to form a monolayer.
- Prepare serial dilutions of FGA145 in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of FGA145.



- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- After incubation, assess the antiviral activity:
  - qRT-PCR: Extract RNA from the cell supernatant or cell lysate and quantify the viral RNA levels.
  - CPE Assay: Observe the cells under a microscope for virus-induced cytopathic effects and score the level of protection.
- Determine the EC50 value, which is the concentration of FGA145 that inhibits viral replication by 50%.

## **Cytotoxicity Assay**

It is crucial to assess the cytotoxicity of **FGA145** to ensure that the observed antiviral activity is not due to cell death.

#### Materials:

- Huh-7-ACE2 cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- FGA145 dissolved in DMSO
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)

- Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight.
- Treat the cells with the same serial dilutions of **FGA145** used in the antiviral assay.
- Incubate for the same duration as the antiviral assay (48-72 hours).



- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Calculate the CC50 value, which is the concentration of FGA145 that reduces cell viability by 50%.

## **Experimental Workflow**



Click to download full resolution via product page

Workflow for evaluating **FGA145** in COVID-19 research.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SARS-CoV-2 Membrane Protein Inhibits Type I Interferon Production Through Ubiquitin-Mediated Degradation of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Main Protease Suppresses Innate Immunity By Cleaving Proteins Required For Interferon Induction And Inflammation [forbes.com]
- 3. Major Protease Of SARS-CoV-2 Acts To Suppress Innate Immunity [forbes.com]
- 4. Inhibition of cathepsin L ameliorates inflammation through the A20/NF-κB pathway in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cathepsin L ameliorates inflammation through the A20/NF-κB pathway in endotoxin-induced acute lung injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Amino-Acid-Based Nitroalkenes [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FGA145 in COVID-19 Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377170#fga145-experimental-design-for-covid-19-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com